molecular formula C15H11F2NO4S B2432234 N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034250-56-9

N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2432234
CAS No.: 2034250-56-9
M. Wt: 339.31
InChI Key: BZVXZOZDLUQMAK-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide is an organic compound that features a bifuran moiety linked to a difluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfonamide group: The bifuran intermediate is then reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted difluorobenzene derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide is unique due to the presence of both bifuran and difluorobenzenesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO4S/c16-12-2-1-3-13(17)15(12)23(19,20)18-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVXZOZDLUQMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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